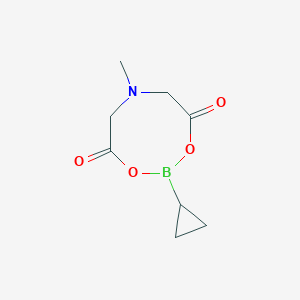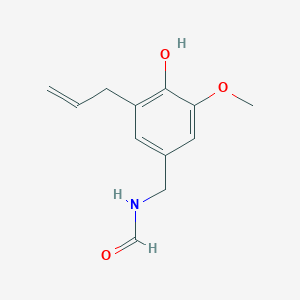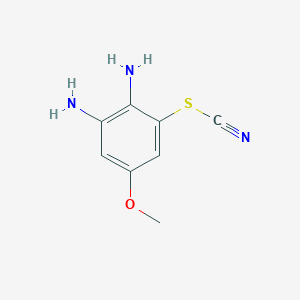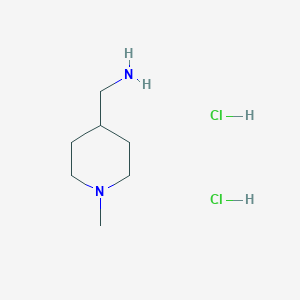![molecular formula C10H5ClN2S2 B1387085 Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- CAS No. 443147-52-2](/img/structure/B1387085.png)
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Übersicht
Beschreibung
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- is a derivative of thienopyrimidine, a class of compounds that hold a unique place among fused pyrimidine compounds . They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidine derivatives can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(2-thienyl)thieno[3,2-d]pyrimidine is C10H5ClN2S2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .Physical And Chemical Properties Analysis
The average mass of 2-Chloro-4-(2-thienyl)thieno[3,2-d]pyrimidine is 252.743 Da and its monoisotopic mass is 251.958267 Da .Wissenschaftliche Forschungsanwendungen
Radioprotective and Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, have demonstrated promising radioprotective and antitumor activities. These findings were based on the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents, confirming the versatility of thieno[2,3-d]pyrimidine as a core structure for developing potential therapeutic agents (Alqasoumi et al., 2009).
Synthesis and Biological Study
A series of new thienopyrimidine derivatives were prepared and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown significant activity toward fungi, bacteria, and inflammation, highlighting the potential of thieno[2,3-d]pyrimidine derivatives as bioactive compounds with diverse therapeutic applications (Tolba et al., 2018).
Antifolate Inhibitors of Purine Biosynthesis
Thieno[2,3-d]pyrimidine derivatives have been synthesized as selective folate receptor substrates and antitumor agents, showing potent growth inhibition of human tumor cells. The mechanism of antitumor activity was identified as the dual inhibition of glycinamide ribonucleotide formyltransferase and likely AICA ribonucleotide formyltransferase, providing a novel approach for cancer treatment (Deng et al., 2009).
Therapeutic Potential and SAR Studies
The thieno[3,2-d]pyrimidine ring framework has been identified as a significant class of heterocyclic compounds with diverse pharmacological activities, including anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries. This emphasizes the importance of thieno[3,2-d]pyrimidine as a scaffold in pharmaceutical products (Islam & Quadery, 2021).
Cytostatic and Antiviral Profiling
Thieno-fused 7-deazapurine ribonucleosides derived from thieno[2',3':4,5]pyrrolo[2,3-d]pyrimidines and their isomers have shown low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity against HCV. This indicates the potential of thieno[2,3-d]pyrimidine derivatives in the treatment of various cancers and viral infections (Tichy et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Thienopyrimidine derivatives have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines . Furthermore, other targets that can be inhibited to give effective anticancer drugs such as topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) could be explored .
Eigenschaften
IUPAC Name |
2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDPXLUZWJSHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1387004.png)

![[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1387009.png)
![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)


![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)


